2-(2-bromothiophen-3-yl)acetonitrile
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Overview
Description
2-(2-Bromothiophen-3-yl)acetonitrile is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in scientific research due to its diverse range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromothiophen-3-yl)acetonitrile typically involves the bromination of thiophene derivatives followed by the introduction of an acetonitrile group. One common method includes the bromination of 3-thiopheneacetonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromothiophen-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-(2-Bromothiophen-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(2-bromothiophen-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorothiophen-3-yl)acetonitrile
- 2-(2-Fluorothiophen-3-yl)acetonitrile
- 2-(2-Iodothiophen-3-yl)acetonitrile
Uniqueness
2-(2-Bromothiophen-3-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and its interactions in various reactions.
Properties
CAS No. |
209796-22-5 |
---|---|
Molecular Formula |
C6H4BrNS |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
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